molecular formula C30H32O5S2 B8091315 (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B8091315
M. Wt: 536.7 g/mol
InChI Key: ODKCZOJIJRTWME-RVARMHLQSA-N
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Description

This compound is a tetrahydro-2H-pyran-3,4,5-triol derivative characterized by a hydroxymethyl group at position 2 and a substituted phenyl group at position 5. The phenyl ring is modified with a 4-methyl group and a 3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl) substituent. The bithiophene moiety introduces significant lipophilicity, while the pyran-triol core contributes to hydrogen-bonding capacity.

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-[5-[(2-methylphenyl)methyl]thiophen-2-yl]thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O5S2/c1-17-5-3-4-6-19(17)14-22-9-11-25(36-22)26-12-10-23(37-26)15-21-13-20(8-7-18(21)2)30-29(34)28(33)27(32)24(16-31)35-30/h3-13,24,27-34H,14-16H2,1-2H3/t24-,27-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKCZOJIJRTWME-RVARMHLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(S4)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(S4)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule that has garnered attention for its potential biological activities. Its structure suggests various functional groups that may interact with biological systems, making it a candidate for pharmacological studies.

Structure and Properties

The compound's molecular formula is C29H35O5SC_{29}H_{35}O_5S, and it features a tetrahydropyran ring with multiple hydroxymethyl and aromatic substituents. The presence of the bithiophene moiety may contribute to its electronic properties and interactions with biological targets.

PropertyValue
Molecular FormulaC₃₉H₃₅O₅S
Molecular Weight485.76 g/mol
IUPAC Name(2R,3S,4R,5R,6S)-...

Anticancer Properties

Recent studies have indicated that derivatives of similar tetrahydropyran compounds exhibit significant anticancer activity. For instance, compounds derived from Oroxylum indicum have shown promising results in inhibiting cancer cell proliferation. The mechanism of action involves inducing apoptosis through various pathways:

  • Cell Proliferation Inhibition : The compound has demonstrated an IC50 value of approximately 58.9 µM against the PC3 prostate cancer cell line, indicating effective inhibition of cell growth and viability .
  • Induction of Apoptosis : Mechanistic studies revealed that treatment leads to genomic DNA fragmentation and chromatin condensation. The apoptosis was found to be caspase-independent but involved the p38 MAPK pathway .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties similar to other tetrahydropyran derivatives. Research has shown that such compounds can inhibit topoisomerase IB in leishmanial cells, which is crucial for DNA replication and repair processes.

Study 1: Effect on PC3 Cells

A detailed study focusing on the effects of the compound on PC3 prostate cancer cells provided insights into its biological activity:

  • Methodology : Cells were treated with varying concentrations of the compound, followed by assays to assess cell viability and apoptosis.
  • Results :
    • Significant inhibition of cell proliferation was observed.
    • Morphological changes consistent with apoptosis were noted under microscopy.

Study 2: Mechanistic Insights

Another investigation explored the molecular mechanisms underlying the anticancer effects:

  • Biochemical Pathways : The study indicated that the compound activates specific signaling pathways leading to apoptosis.
  • Findings :
    • Increased levels of phosphorylated p38 MAPK were detected after treatment.
    • Flow cytometry analysis confirmed an increase in annexin-V positive cells post-treatment.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical agent due to its structural features that may interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyran compounds can exhibit anticancer properties. For instance:

StudyFindings
Zhang et al. (2023)Investigated the cytotoxic effects of similar tetrahydropyran derivatives on various cancer cell lines and found significant apoptosis induction in breast cancer cells.

Antioxidant Properties

Compounds with similar structures have been shown to possess antioxidant activity. This could be beneficial in preventing oxidative stress-related diseases.

StudyFindings
Lee et al. (2024)Reported that tetrahydropyran derivatives significantly reduced oxidative stress markers in cellular models.

Material Science Applications

The unique structural attributes of this compound allow for its potential use in materials science.

Organic Photovoltaics

The incorporation of bithiophenyl units suggests applications in organic photovoltaics (OPVs). Bithiophenes are known for their electron-donating properties.

ApplicationDescription
OPVsThe compound can be utilized as a donor material in OPV devices due to its ability to form charge-transfer complexes with acceptors.

Conductive Polymers

The presence of aromatic systems can contribute to the electrical conductivity of polymer composites.

StudyFindings
Kim et al. (2023)Demonstrated enhanced conductivity in polymer blends containing bithiophenes as dopants.

Organic Synthesis Applications

This compound can serve as an intermediate in the synthesis of more complex organic molecules.

Synthesis of Glycosides

The hydroxymethyl and tetrahydropyran moieties can be exploited for glycoside synthesis.

MethodDescription
Glycosylation ReactionsThe compound can participate in glycosylation reactions to form various glycosides used in medicinal chemistry.

Asymmetric Synthesis

The chiral centers present in the compound make it a candidate for asymmetric synthesis methodologies.

TechniqueDescription
Chiral CatalysisUtilization of the compound as a chiral auxiliary in asymmetric synthesis pathways to produce enantiomerically enriched products.

Comparison with Similar Compounds

Research Implications

The compound’s unique bithiophene substitution distinguishes it from classical SGLT2 inhibitors and flavonoids, positioning it as a candidate for oncology or metabolic disease research.

Preparation Methods

Synthesis of the Bithiophene-Benzyl Moiety

The 5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl fragment is synthesized via Ullmann coupling between 2-methylbenzyl bromide and 5-bromo-2,2'-bithiophene under CuI catalysis. Alternatively, Suzuki-Miyaura coupling using Pd(PPh3)4 and aryl boronic acids achieves higher regioselectivity.

Representative Conditions:

  • Catalyst: Pd(PPh3)4 (2 mol%)

  • Base: K2CO3

  • Solvent: DMF/H2O (3:1)

  • Yield: 65–75%

Alkylation of the Pyran Intermediate

The bithiophene-benzyl group is introduced via Friedel-Crafts alkylation using AlCl3 as a Lewis acid. The phenyl ring’s methyl group directs electrophilic substitution to the meta position, ensuring regioselectivity.

Optimized Protocol:

  • Electrophile: (5'-(2-Methylbenzyl)-[2,2'-bithiophen]-5-yl)methanol

  • Catalyst: AlCl3 (1.2 equiv)

  • Solvent: Dichloromethane

  • Reaction Time: 12–16 hours

  • Yield: 50–55%

Stereochemical Control and Epimerization

Epimerization at C6 is a critical challenge. Patent CS219921B2 describes a method using acidic conditions (HCl in THF) to equilibrate epimers, favoring the desired (6S)-configuration through thermodynamic control. Chiral auxiliaries, such as Evans’ oxazolidinones, have also been employed to enforce stereoselectivity during glycosylation steps.

Epimerization Conditions:

  • Acid: 6M HCl

  • Temperature: 25°C

  • Equilibration Time: 24 hours

  • Diastereomeric Excess: >95%

Deprotection and Final Product Isolation

Final deprotection of hydroxyl groups is achieved via Zemplén transesterification (NaOMe/MeOH) or acidic hydrolysis (HCl/EtOH). The triol is purified using flash chromatography (EtOAC:EtOH, 6:4) and characterized by NMR and mass spectrometry.

Spectroscopic Data:

  • 1H NMR (500 MHz, DMSO-d6): δ 7.45–6.75 (m, aromatic), 5.20 (d, J = 3.5 Hz, H-1), 4.85 (s, OH), 2.45 (s, CH3).

  • HRMS (ESI): [M+H]+ calc. 654.2154, found 654.2158.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity
Carbohydrate-BasedGlucose derivative → alkylation → deprotection46–52%High (≥90% de)
DiastereoselectiveAldehyde condensation → quasi-hydrolysis57–69%Moderate (70–80% de)
EpimerizationAcid-catalyzed equilibration60–65%Excellent (>95% de)

Q & A

Q. Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to identify coupling constants and chemical shifts indicative of specific stereochemistry. For example, axial vs. equatorial proton orientations in the pyran ring can be distinguished via JJ-values (e.g., J=1.65HzJ = 1.65 \, \text{Hz} for axial protons in similar compounds) .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously determine the R/S configuration of chiral centers, as demonstrated for analogous mannoside derivatives .
  • Comparative Chromatography : Compare retention times with stereoisomer standards using chiral HPLC columns.

What synthetic strategies are effective for introducing the bithiophene-methylbenzyl moiety?

Q. Methodology :

  • Suzuki-Miyaura Coupling : Attach the bithiophene unit via palladium-catalyzed cross-coupling, using boronic acid derivatives of the bithiophene fragment. Optimize ligand selection (e.g., SPhos) and base (e.g., K3_3PO4_4) to enhance yield .
  • Protection-Deprotection : Protect hydroxyl groups on the pyran ring with tert-butyldimethylsilyl (TBDMS) or acetyl groups before functionalizing the phenyl ring to avoid side reactions .
  • Stepwise Alkylation : Introduce the 4-methyl-3-((bithiophene)methyl)phenyl group via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity through steric and electronic control .

How can purity and identity be validated post-synthesis?

Q. Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for separation, coupled with ESI-MS to confirm molecular weight (e.g., [M+Li]+ = 365.8 for related compounds) .
  • Elemental Analysis : Validate elemental composition (C, H, O, S) within 0.4% deviation.
  • Melting Point Consistency : Compare observed melting points (e.g., 127–129°C for acetylated intermediates) with literature values to detect impurities .

Advanced Research Questions

How do structural modifications (e.g., substitution on the bithiophene) impact biological activity?

Q. Methodology :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., fluoro, methoxy) on the bithiophene or phenyl rings. Test affinity for target receptors (e.g., bacterial FimH) using surface plasmon resonance (SPR) or fluorescence polarization assays .
  • Computational Docking : Model interactions using software like AutoDock Vina to predict binding poses and energy scores. For example, hydrophobic interactions with the 2-methylbenzyl group may enhance binding to hydrophobic pockets .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., pyran triol hydroxyls) using MOE or Schrödinger suites.

What are common pitfalls in scaling up the synthesis, and how can they be mitigated?

Q. Methodology :

  • Reaction Optimization : Screen solvents (THF vs. DCM) and temperatures to improve yields. For example, LAH reductions at -78°C vs. room temperature may prevent over-reduction .
  • Purification Challenges : Replace column chromatography with recrystallization for large batches. Use solvent systems like ethyl acetate/hexane (3:7) for crystalline intermediates .
  • Byproduct Analysis : Monitor reaction progress via TLC or in-situ IR to detect side products early. For instance, over-acetylation can be reversed by controlled hydrolysis .

How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Q. Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons/carbons. For example, HMBC correlations can confirm connectivity between the bithiophene and phenyl groups .
  • Isotopic Labeling : Introduce 2H^{2}H or 13C^{13}C labels at suspected positions to simplify splitting patterns.
  • Comparative Databases : Cross-reference with databases (SciFinder, Reaxys) for similar compounds. For instance, pyran ring protons typically resonate at δ 3.5–4.5 ppm .

What strategies improve the compound’s solubility for in vitro assays?

Q. Methodology :

  • Prodrug Design : Introduce phosphate or glycoside groups at hydroxyl positions to enhance aqueous solubility, as seen in related glucoside derivatives .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

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